4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

Vue d'ensemble

Description

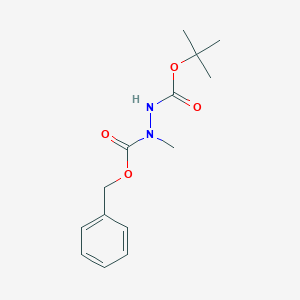

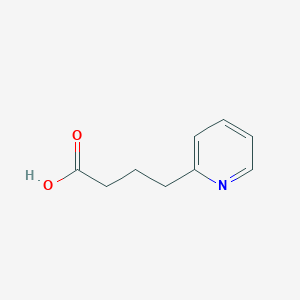

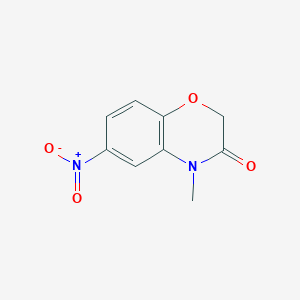

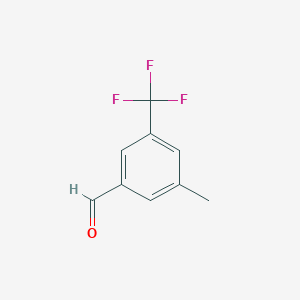

“4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one” is a chemical compound with the molecular formula C9H8N2O4 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of “4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one” is 208.17 . The structure includes a benzoxazinone core, which is a heterocyclic compound consisting of a benzene ring fused to an oxazine ring .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Research has demonstrated the utility of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one derivatives in the synthesis of heterocyclic compounds. For instance, the synthesis of 2H-1,4-benzoxazine derivatives from 1,2-epoxy-3-(2-nitroaryloxy)propanes showcases the versatility of nitro-substituted benzoxazinones in organic synthesis. This method involves the reduction of the nitro group before epoxide functionality, illustrating a novel pathway in oxazine synthesis (Qing-Yuan Meng et al., 2009).

Antifungal Applications

- Benzoxazinone derivatives have been explored for their antifungal properties, with some compounds displaying moderate to good antifungal activity against various agricultural fungi. This suggests potential applications in agricultural chemistry, particularly in the development of new fungicides (M. Śmist et al., 2016).

Intermediate for Oxygen-functionalized Aromatic Compounds

- The synthesis of functionalized 4H-1,2-benzoxazine derivatives highlights the role of benzoxazinone structures as intermediates for oxygen-functionalized aromatic compounds. This is significant in the development of complex organic molecules with potential applications in material science and pharmaceuticals (Satoshi Nakamura et al., 2003).

Potential in Herbicide Development

- The preparation of 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, an intermediate for the synthesis of the herbicide flumioxazin, showcases the application of benzoxazinone derivatives in the development of agrochemicals. This highlights the compound's relevance in synthesizing more efficient and selective herbicides (Y. Hai & Liao Wen-wen, 2006).

Ecological Role and Bioactivity

- The ecological role and bioactivity of benzoxazinones, including compounds related to 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one, have been investigated for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. This research underscores the potential of benzoxazinone derivatives in natural herbicide models and their ecological significance in chemical defense mechanisms of plants (F. A. Macias et al., 2009).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting . Always seek medical advice in these situations .

Propriétés

IUPAC Name |

4-methyl-6-nitro-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-10-7-4-6(11(13)14)2-3-8(7)15-5-9(10)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUXEVROROOLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363127 | |

| Record name | 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one | |

CAS RN |

103361-68-8 | |

| Record name | 4-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103361-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)

![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)

![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)